O-Methyl Atorvastatin Calcium Salt O-Methyl Atorvastatin Calcium Salt O-Methyl Atorvastatin Calcium Salt is atorvastatin derivative.
Brand Name: Vulcanchem
CAS No.: 887196-29-4
VCID: VC0194409
InChI: InChI=1S/2C34H37FN2O5.Ca/c2*1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(42-3)21-29(39)40;/h2*4-17,22,27-28,38H,18-21H2,1-3H3,(H,36,41)(H,39,40);/q;;+2/p-2/t2*27-,28-;/m11./s1
SMILES: CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]
Molecular Formula: C68H72CaF2N4O10
Molecular Weight: 1183.4 g/mol

O-Methyl Atorvastatin Calcium Salt

CAS No.: 887196-29-4

Cat. No.: VC0194409

Molecular Formula: C68H72CaF2N4O10

Molecular Weight: 1183.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

O-Methyl Atorvastatin Calcium Salt - 887196-29-4

Specification

CAS No. 887196-29-4
Molecular Formula C68H72CaF2N4O10
Molecular Weight 1183.4 g/mol
IUPAC Name calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate
Standard InChI InChI=1S/2C34H37FN2O5.Ca/c2*1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(42-3)21-29(39)40;/h2*4-17,22,27-28,38H,18-21H2,1-3H3,(H,36,41)(H,39,40);/q;;+2/p-2/t2*27-,28-;/m11./s1
Standard InChI Key WSJYEDNFTDTVCI-GWQGKXOTSA-L
Isomeric SMILES CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]
SMILES CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]
Canonical SMILES CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Introduction

Chemical Identity and Structure

O-Methyl Atorvastatin Calcium Salt is chemically defined as a calcium salt of the methylated derivative of atorvastatin. It features a methoxy group at the 3-position of the heptanoic acid side chain instead of the hydroxyl group found in atorvastatin.

Basic Identification Data

O-Methyl Atorvastatin Calcium Salt is officially recognized by the following parameters:

PropertyValue
CAS Number887196-29-4
Molecular FormulaC68H72CaF2N4O10
Alternative Molecular FormulaC67H68Ca2F2N4O10
Molecular Weight1183.4 g/mol
Alternative Molecular Weight1207.43 g/mol
IUPAC Namecalcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate
SynonymsAtorvastatin EP Impurity G, Atorvastatin Calcium Trihydrate Impurity G as Calcium Salt

Table 1: Physicochemical properties of O-Methyl Atorvastatin Calcium Salt

Structural Features

The compound contains several key structural elements:

  • A pyrrole ring with multiple substituents (fluorophenyl, phenyl, phenylcarbamoyl, and isopropyl groups)

  • A heptanoic acid side chain with hydroxyl and methoxy groups

  • A calcium ion forming a salt with the carboxylate group

The defining characteristic that distinguishes this compound from atorvastatin calcium is the methoxy group (-OCH3) at the 3-position instead of a hydroxyl group (-OH) .

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)Updated
TRCM288270O-Methyl Atorvastatin Calcium Salt2.5 mg$1802021-12-16
TRCM288270O-Methyl Atorvastatin Calcium Salt25 mg$13902021-12-16
American Custom Chemicals CorporationAPN0001019O-METHYL ATORVASTATIN CALCIUM SALT 95.00%5 mg$503.442021-12-16
Medical Isotopes, Inc.18417O-Methyl Atorvastatin Calcium Salt1 mg$9902021-12-16

Table 2: Commercial availability and pricing of O-Methyl Atorvastatin Calcium Salt (as of December 2021)

Analytical Characterization Methods

Various analytical techniques are employed for the identification and quantification of O-Methyl Atorvastatin Calcium Salt, particularly in the context of impurity analysis in atorvastatin formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying pharmaceutical compounds and their impurities. For atorvastatin impurity analysis, HPLC coupled with photodiode array (PDA) detection allows for the separation and quantification of various impurities, including O-Methyl Atorvastatin Calcium Salt .

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides enhanced sensitivity and specificity for the detection and identification of impurities in pharmaceutical formulations. As noted in the literature:

"The corresponding MS TIC chromatogram shows the presence of an additional unknown impurity, Unknown Impurity 4, with more clarity."

This technique is particularly valuable for distinguishing between structurally similar compounds such as atorvastatin and its O-methyl derivative based on their molecular masses and fragmentation patterns.

Pharmaceutical Significance

Reference Standard Applications

As a reference standard, O-Methyl Atorvastatin Calcium Salt serves critical functions in the pharmaceutical industry:

  • Calibration of analytical methods for impurity detection

  • Validation of analytical procedures

  • Quality control of atorvastatin formulations

  • Supporting regulatory submissions and compliance

The compound's high purity (typically >95%) ensures reliable and consistent results in these applications.

Relation to Atorvastatin Calcium

O-Methyl Atorvastatin Calcium Salt is structurally related to atorvastatin calcium, a widely used lipid-lowering medication. Understanding this relationship provides context for the compound's significance.

Structural Comparison

The key difference between O-Methyl Atorvastatin Calcium Salt and atorvastatin calcium is the presence of a methoxy group (-OCH3) instead of a hydroxyl group (-OH) at the 3-position of the heptanoic acid side chain. This seemingly minor modification can significantly alter the compound's physicochemical and potentially pharmacological properties.

Biological Activity Considerations

Atorvastatin calcium has shown significant biological activity beyond its primary use as a lipid-lowering agent. Research has demonstrated that:

"Atorvastatin salt, in the range of 5 to 12 μM, is 10-fold more active against P. falciparum... than the other salts. Atorvastatin IC90s ranged from 14.8 to 39 μM."

Whether O-Methyl Atorvastatin Calcium Salt retains, enhances, or diminishes this activity remains an open question for future research.

Research Perspectives and Future Directions

While dedicated research specifically on O-Methyl Atorvastatin Calcium Salt is limited, several promising research directions emerge:

Origin Investigation

Understanding whether O-Methyl Atorvastatin arises as a synthetic by-product, degradation product, or metabolite of atorvastatin would provide valuable insights into atorvastatin's chemistry and metabolism.

Structure-Activity Relationship Studies

The methoxy substitution presents an opportunity to explore how this specific modification affects binding to HMG-CoA reductase and potential biological activity.

Alternative Pharmacological Activities

Given atorvastatin's demonstrated activity against malaria parasites , investigating whether O-Methyl Atorvastatin Calcium Salt retains or potentially enhances this activity could open new therapeutic applications.

Metabolic Pathway Elucidation

If O-Methyl Atorvastatin is found to be a metabolite of atorvastatin, characterizing this metabolic pathway would contribute to understanding atorvastatin's pharmacokinetics and potential drug interactions.

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